molecular formula C23H29ClN4O2 B2566560 N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 922064-61-7

N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2566560
CAS No.: 922064-61-7
M. Wt: 428.96
InChI Key: LNUMSJJPTOBQCS-UHFFFAOYSA-N
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Description

N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a 1,2,3,4-tetrahydroquinoline scaffold linked to a 2-chlorobenzyl group via an ethanediamide (oxalamide) bridge and a dimethylaminoethyl side chain, suggests potential as a modulator of protein-protein interactions or as a kinase inhibitor. The tetrahydroquinoline moiety is a common pharmacophore found in compounds that interact with G-protein coupled receptors (GPCRs) and various enzymatic targets. The oxalamide linker is often utilized in drug design for its ability to adopt conformations that facilitate high-affinity binding. This compound is intended For Research Use Only and is a valuable tool for scientists investigating new chemical entities in areas such as oncology , neuroscience , and signal transduction pathways . Researchers can use it for high-throughput screening, target identification and validation, and structure-activity relationship (SAR) studies. For detailed specifications, handling, and safety information, please refer to the product's Certificate of Analysis and Safety Data Sheet.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O2/c1-27(2)21(17-10-11-20-16(13-17)8-6-12-28(20)3)15-26-23(30)22(29)25-14-18-7-4-5-9-19(18)24/h4-5,7,9-11,13,21H,6,8,12,14-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUMSJJPTOBQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenylmethylamine, followed by the introduction of the dimethylamino group and the tetrahydroquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a chlorophenyl group and a tetrahydroquinoline moiety. Its molecular formula is C24H32ClN3C_{24}H_{32}ClN_3, with a molecular weight of approximately 405.98 g/mol. The structural features contribute to its biological activity, making it a candidate for further investigation in therapeutic contexts.

Anticancer Activity

Recent studies have shown that compounds similar to N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide exhibit promising anticancer properties. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines.

Case Study : A study conducted on derivatives of tetrahydroquinoline demonstrated that modifications to the structure could significantly enhance their cytotoxic effects against human cancer cell lines like HCT-116 and MCF-7. The IC50 values of these compounds ranged from 1.9 to 7.52 µg/mL, indicating potent activity against cancer cells .

Neurological Research

The dimethylamino group in the compound suggests potential applications in neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.

Case Study : Research into tetrahydroquinoline derivatives has highlighted their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with dopamine receptors .

Pharmacological Studies

The pharmacological profile of this compound indicates its potential as a therapeutic agent in various conditions due to its ability to act on multiple biological pathways.

Table 2: Pharmacological Activities

Activity TypeDescription
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
AntimicrobialExhibits activity against certain bacterial strains

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for better yields and purity.

Synthesis Method : The compound can be synthesized through a multi-step process involving the reaction of appropriate amines with chlorinated aromatic compounds followed by cyclization reactions to form the tetrahydroquinoline structure .

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Chlorinated Acetamide Derivatives

Compound Name Key Substituents Molecular Features Potential Applications Reference
Target Compound 2-chlorophenylmethyl, dimethylamino, tetrahydroquinoline Ethanediamide backbone Undisclosed (likely CNS/antimicrobial) -
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-chlorophenethyl, 6-methoxynaphthalene Propanamide backbone Anti-inflammatory/analgesic
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethylphenyl, isopropyl Simple acetamide Herbicide (e.g., pre-emergent)
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide 4-chlorophenyl, pyrimidine-thioether, quinoxaline Thioacetamide linkage Anticancer/kinase inhibition

Key Observations :

  • Chlorine positioning influences bioactivity: 2-chlorophenyl (target compound) vs. 4-chlorophenyl () may alter steric interactions or metabolic stability .
  • Ethanediamide vs. Propanamide backbones : The target compound’s ethanediamide structure could improve solubility or hydrogen-bonding capacity relative to propanamide derivatives like (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

Insights :

  • The absence of direct synthesis data for the target compound suggests its preparation may require advanced techniques, such as Schotten-Baumann acylation (common for amides) or Ugi multicomponent reactions to assemble the tetrahydroquinoline moiety .
  • Unlike simpler chloroacetamides (e.g., alachlor), the target compound’s dimethylamino group necessitates protective strategies to prevent undesired alkylation during synthesis .

Research Findings and Structural Implications

  • Crystal Structure Analogues : highlights the role of C–H⋯N hydrogen bonding in stabilizing chlorinated ethanediamine derivatives. Similar weak interactions may govern the target compound’s solid-state conformation and solubility .
  • Pharmacokinetic Considerations: The tetrahydroquinoline moiety likely enhances blood-brain barrier penetration compared to non-heterocyclic analogs like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide, which is restricted to peripheral herbicide use .

Biological Activity

N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including receptors and enzymes. Notable activities include:

  • Anticancer Effects : Preliminary studies suggest that the compound exhibits cytotoxic properties against various cancer cell lines. For instance, molecular docking studies indicate that it may inhibit specific pathways involved in tumor growth and proliferation .
  • Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. This could lead to effects on mood and cognition .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound is hypothesized to interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
  • Signal Transduction Modulation : The compound could affect signaling pathways that regulate cell cycle progression and apoptosis in cancer cells.

Anticancer Activity

A study conducted on several tetrahydroquinoline derivatives, including our compound of interest, demonstrated significant cytotoxicity against small cell lung cancer (SCLC) cells. The study utilized quantitative structure-activity relationship (QSAR) modeling and found that modifications to the tetrahydroquinoline core could enhance anticancer potency .

Neuropharmacological Studies

Research evaluating the neuropharmacological profile of similar compounds indicated potential anxiolytic and antidepressant effects. These studies employed behavioral assays in rodent models to assess changes in locomotor activity and anxiety-like behaviors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Tetrahydroquinoline DerivativesAnticancerSCLC Cells
Dimethylamino CompoundsNeuropharmacologicalCNS Receptors
Chlorophenyl DerivativesAntimicrobialBacterial Strains

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